molecular formula C12H13N5 B4954562 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-amine

4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-amine

Cat. No.: B4954562
M. Wt: 227.27 g/mol
InChI Key: QOVXDFRYRYNPKG-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-amine, also known as Dihydro-Isoquinolyl-Triazine (DHIQ), is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DHIQ is a triazine derivative that has been shown to exhibit promising biological activities, including anticancer, antifungal, and antiviral properties. In

Mechanism of Action

The mechanism of action of DHIQ is not fully understood, but it is believed to act through multiple pathways. Research has shown that DHIQ can induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. DHIQ has also been shown to inhibit the activity of various enzymes, including topoisomerase IIα and protein kinase C. These findings suggest that DHIQ has multiple targets and could be a potent therapeutic agent.
Biochemical and Physiological Effects:
DHIQ has been shown to have significant biochemical and physiological effects. Research has shown that DHIQ can induce cell cycle arrest, inhibit DNA synthesis, and induce DNA damage. DHIQ has also been shown to inhibit the expression of various proteins involved in cancer progression, including cyclin D1, Bcl-2, and VEGF. These findings suggest that DHIQ has potent anticancer activity and could be a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

DHIQ has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research. DHIQ has also been shown to have broad-spectrum activity against various diseases, making it a potential lead compound for drug development. However, there are also limitations to using DHIQ in lab experiments. DHIQ has low solubility in aqueous solutions, which can make it difficult to administer in vivo. DHIQ also has low bioavailability, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on DHIQ. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to further explore the mechanism of action of DHIQ to identify its targets and pathways. Additionally, research could focus on improving the solubility and bioavailability of DHIQ to improve its effectiveness as a therapeutic agent. Finally, research could explore the potential of DHIQ as a lead compound for drug development and identify analogs with improved activity and pharmacokinetic properties.
Conclusion:
In conclusion, DHIQ is a promising compound with potential therapeutic applications. Its broad-spectrum activity against various diseases, including cancer, fungal, and viral infections, makes it a potential lead compound for drug development. While there are limitations to using DHIQ in lab experiments, research has shown that it has significant biochemical and physiological effects and could be a potent therapeutic agent. Future research could focus on optimizing the synthesis method, exploring the mechanism of action, improving the solubility and bioavailability, and identifying analogs with improved activity and pharmacokinetic properties.

Synthesis Methods

The synthesis of DHIQ involves the reaction of 3,4-dihydroisoquinoline with cyanuric chloride in the presence of a base. The resulting compound is then treated with an amine to yield DHIQ. The synthesis of DHIQ has been optimized to improve the yield and purity of the compound, making it a viable option for further research.

Scientific Research Applications

DHIQ has been shown to exhibit promising biological activities, making it a potential candidate for drug development. Research has shown that DHIQ has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DHIQ has also been shown to have antifungal activity against Candida albicans and antiviral activity against hepatitis C virus. These findings suggest that DHIQ has broad-spectrum activity against various diseases and could be a promising lead compound for drug development.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c13-11-14-8-15-12(16-11)17-6-5-9-3-1-2-4-10(9)7-17/h1-4,8H,5-7H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVXDFRYRYNPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=NC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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